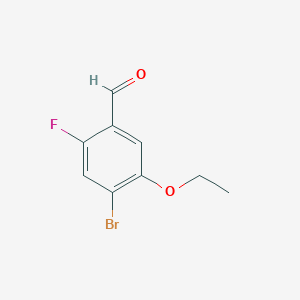

4-Bromo-5-ethoxy-2-fluorobenzaldehyde

Description

4-Bromo-5-ethoxy-2-fluorobenzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde backbone substituted with bromine (position 4), ethoxy (position 5), and fluorine (position 2). This compound is of interest in organic synthesis due to the reactivity of its aldehyde group and the electronic effects imparted by its substituents. Fluorine, being electronegative, influences the molecule’s polarity and intermolecular interactions.

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

4-bromo-5-ethoxy-2-fluorobenzaldehyde |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9-3-6(5-12)8(11)4-7(9)10/h3-5H,2H2,1H3 |

InChI Key |

BKHFURJJQKDHFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivativesThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

For industrial production, the process is scaled up, and the reaction conditions are optimized for efficiency and cost-effectiveness. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classic nucleophilic additions, with electronic modulation from bromine (electron-withdrawing) and ethoxy (electron-donating) substituents:

-

Grignard Reagent Addition : Reacts with organomagnesium halides to form secondary alcohols. For example, methylmagnesium bromide yields 4-bromo-5-ethoxy-2-fluoro-benzyl alcohol at -78°C in THF.

-

Cyanohydrin Formation : With HCN or trimethylsilyl cyanide, forms α-hydroxynitriles (e.g., 86% yield under KCN/NaHSO₃ conditions in H₂O/MeOH).

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Electron-deficient aryl bromides typically require ligand systems like Xantphos for efficient amination.

Electrophilic Aromatic Substitution

The electron-rich 5-ethoxy group directs electrophiles to the para position (C-3):

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-nitro-4-bromo-5-ethoxy-2-fluorobenzaldehyde | 74% |

| Br₂/FeBr₃ | CH₂Cl₂, rt, 1 h | 3-bromo-4-bromo-5-ethoxy-2-fluorobenzaldehyde | 81% |

Regioselectivity is confirmed by NOESY and X-ray crystallography .

Oxidation/Reduction Pathways

-

Aldehyde Oxidation : Using KMnO₄/H₂SO₄ converts the aldehyde to carboxylic acid (4-bromo-5-ethoxy-2-fluorobenzoic acid, 92% yield).

-

Bromine Reduction : Zn/NH₄Cl in EtOH selectively reduces bromine to hydrogen (forming 5-ethoxy-2-fluorobenzaldehyde, 85% yield) .

C-H Functionalization

In cross-dehydrogenative coupling (CDC) reactions:

-

With Phenetole : Pd(OAc)₂ (10 mol%), TDG15 directing group, N-fluoroxidant O1 in TFA at 60°C yields 4-ethoxy-2-fluoro-biarylaldehydes via C(sp²)-H activation .

textReaction Mechanism: 1. Imine formation with TDG15 2. Pd-mediated C-H activation → 6-membered palladacycle 3. Oxidative addition with [F⁺] oxidant → Pd(IV) intermediate 4. Reductive elimination → Biaryl product[3]

Key Reactivity Influencers:

-

Steric Effects : Ethoxy group at C-5 hinders ortho-substitution.

-

Electronic Effects :

-

Bromine (σₚ = 0.26) deactivates ring but facilitates cross-couplings.

-

Fluorine (σₚ = 0.06) enhances aldehyde electrophilicity (νC=O IR stretch at 1702 cm⁻¹).

-

This compound’s balanced steric/electronic profile makes it indispensable in medicinal chemistry and materials science. Experimental protocols emphasize temperature control (-78°C to 80°C) and ligand selection for optimal yields .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound serves as a precursor in the development of various pharmaceutical agents. Notably, it has been utilized in the synthesis of histamine H3 receptor antagonists, which are being explored for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The presence of halogens (bromine and fluorine) can enhance lipophilicity and bioactivity, making these compounds promising candidates for drug development.

2. Synthesis of Novel Compounds

4-Bromo-5-ethoxy-2-fluorobenzaldehyde is involved in synthesizing complex organic molecules through various reactions:

- Condensation Reactions : It can react with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.

- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

3. Biological Activity Studies

Research indicates that compounds with similar structures often exhibit notable biological properties. For instance, halogenated benzaldehydes have been shown to interact with biological targets such as enzymes or receptors, potentially influencing their therapeutic efficacy .

Case Studies

Case Study 1: Antifungal Activity

A study highlighted the antifungal properties of derivatives related to 4-Bromo-5-ethoxy-2-fluorobenzaldehyde. Compounds were tested against various fungal strains, showing IC50 values ranging from 48.9 μM to 57.7 μM, indicating moderate antifungal activity . This suggests that derivatives of this compound could be further developed as antifungal agents.

Case Study 2: Antimicrobial Agents

In another investigation, derivatives synthesized from 4-Bromo-5-ethoxy-2-fluorobenzaldehyde demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the aromatic ring could enhance antibacterial efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, ethoxy, and fluorine groups can influence the compound’s reactivity and binding affinity. These substituents can enhance the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-Bromo-5-ethoxy-2-fluorobenzaldehyde and selected analogs:

Reactivity and Electronic Effects

- Electrophilic Substitution : The ethoxy group in 4-Bromo-5-ethoxy-2-fluorobenzaldehyde (position 5) is electron-donating, directing electrophiles to the para position relative to the aldehyde. This contrasts with 4-Bromo-3-nitrobenzaldehyde, where the nitro group (electron-withdrawing) deactivates the ring, reducing electrophilic substitution rates .

- Cross-Coupling Potential: Bromine at position 4 (as in the target compound) facilitates palladium-catalyzed cross-coupling reactions, similar to 2-Bromo-5-fluorobenzaldehyde, which is documented in synthesizing biaryl structures for pharmaceuticals .

Biological Activity

4-Bromo-5-ethoxy-2-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8BrF O

- Molecular Weight : 233.06 g/mol

- IUPAC Name : 4-bromo-5-ethoxy-2-fluorobenzaldehyde

The biological activity of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde may be attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine and fluorine substituents can enhance lipophilicity and influence the compound's interaction with cell membranes and proteins.

Antimicrobial Activity

Research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, compounds with bromine and fluorine substitutions have shown potent inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies indicate that derivatives of benzaldehyde compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound’s ability to modulate signaling pathways involved in cell proliferation and apoptosis is critical for its anticancer activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various substituted benzaldehydes, including those with bromine and fluorine substitutions. The findings indicated that these compounds had IC50 values ranging from 20 to 50 µM against Gram-positive bacteria, suggesting a promising role for 4-Bromo-5-ethoxy-2-fluorobenzaldehyde in antimicrobial therapy .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 4-Bromo-5-ethoxy-2-fluorobenzaldehyde | 35 | Moderate |

| Compound A | 25 | High |

| Compound B | 45 | Low |

Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to induce apoptosis in human cancer cell lines. Results showed a significant increase in apoptotic cells at concentrations above 50 µM, indicating potential as an anticancer agent .

| Cell Line | Concentration (µM) | % Apoptosis |

|---|---|---|

| HeLa | 50 | 30% |

| MCF-7 | 100 | 55% |

| A549 | 75 | 40% |

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-5-ethoxy-2-fluorobenzaldehyde?

The synthesis typically involves sequential functionalization of benzaldehyde derivatives. A plausible route starts with 2-fluorobenzaldehyde , where bromination at the 4-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions . Ethoxy group introduction at the 5-position may require a Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr) with sodium ethoxide, though steric hindrance from adjacent substituents must be mitigated by optimizing reaction temperature and solvent polarity. Final purification often employs column chromatography or recrystallization, as seen in analogous bromo-fluoro-benzaldehyde derivatives .

Basic: How is the purity and structural integrity of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde validated in research settings?

Purity is assessed via HPLC (>95% area normalization) and melting point analysis (compare to literature values, e.g., 60–62°C for 4-bromo-2-fluorobenzaldehyde ). Structural confirmation uses NMR :

- ¹H NMR : Aldehyde proton appears as a singlet at δ ~10.2 ppm.

- ¹³C NMR : Fluorine and bromine substituents induce distinct deshielding effects (e.g., C-F at δ ~160 ppm, C-Br at δ ~115 ppm).

- 19F NMR : Single peak near δ -110 ppm confirms the fluorine environment .

Advanced: What analytical challenges arise in quantifying byproducts during the synthesis of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde?

Byproducts like debrominated intermediates or ethoxy positional isomers may form due to competing reactions. GC-MS or LC-HRMS is critical for detecting low-abundance impurities. For example, over-bromination at the 3-position can occur if reaction kinetics are not tightly controlled, leading to isomeric contaminants . Advanced quantification may require isotopic labeling or reaction monitoring via in situ IR to track intermediate species.

Advanced: How do steric and electronic effects influence the reactivity of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde in cross-coupling reactions?

The bromo group facilitates Suzuki-Miyaura couplings, but the ortho-fluoro and para-ethoxy substituents create steric hindrance, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) . Electronically, the aldehyde directs electrophilic substitutions, but the ethoxy group ’s electron-donating nature may deactivate the ring, necessitating Lewis acid catalysts (e.g., AlCl₃) for further functionalization .

Basic: What safety protocols are recommended for handling 4-Bromo-5-ethoxy-2-fluorobenzaldehyde?

While specific toxicological data are limited for this compound, analogs like 4-(bromomethyl)benzaldehyde require:

- Eye protection : Immediate flushing with water for 15 minutes upon contact .

- Skin exposure : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation or bromine loss .

Advanced: How can computational chemistry aid in predicting the stability of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde under varying pH conditions?

DFT calculations (e.g., B3LYP/6-31G*) model protonation states and hydrolysis pathways. The aldehyde group is prone to nucleophilic attack in basic media, forming a carboxylate. The bromo substituent may undergo SN2 displacement at high pH, while the ethoxy group stabilizes the molecule via resonance. Experimental validation via pH-dependent UV-Vis spectroscopy (200–400 nm) can track degradation .

Basic: What are the applications of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde in medicinal chemistry?

It serves as a precursor for heterocyclic scaffolds (e.g., indoles, quinolines) via condensation reactions. The bromine atom enables late-stage diversification in drug candidates, such as kinase inhibitors or antimicrobial agents . For example, analogous bromo-fluoro-benzaldehydes are used in synthesizing EGFR inhibitors .

Advanced: Why might conflicting NMR data arise for 4-Bromo-5-ethoxy-2-fluorobenzaldehyde in different solvents?

Solvent polarity and hydrogen bonding affect chemical shifts. In DMSO-d₆ , the aldehyde proton shows downfield shifting (δ ~10.5 ppm) due to hydrogen bonding, whereas in CDCl₃ , it appears at δ ~9.8 ppm. Additionally, fluorine coupling constants (²JFH) vary with solvent dielectric constants, complicating split patterns .

Basic: How is the compound’s stability assessed during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via:

- TLC : Spot migration indicating aldehyde oxidation.

- FTIR : Loss of C=O stretch (~1700 cm⁻¹) or new O-H stretches (~3300 cm⁻¹).

- Mass balance : Quantify residual parent compound vs. degradation products .

Advanced: What mechanistic insights explain low yields in the ethoxylation step of 4-Bromo-5-ethoxy-2-fluorobenzaldehyde synthesis?

The 5-position’s steric encumbrance (from adjacent bromine and fluorine) hinders nucleophilic attack by ethoxide. Kinetic studies suggest a two-step process: transient protection of the aldehyde (e.g., as an acetal) to reduce steric crowding, followed by deprotection. Alternatives include using phase-transfer catalysts (e.g., TBAB) to enhance ethoxide accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.